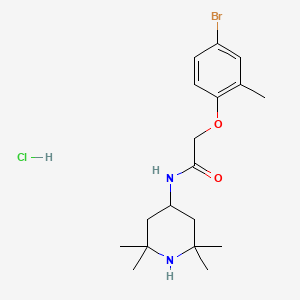![molecular formula C15H16BrClN2O6 B4003383 1-[2-[2-(2-Bromo-4-chlorophenoxy)ethoxy]ethyl]imidazole;oxalic acid](/img/structure/B4003383.png)
1-[2-[2-(2-Bromo-4-chlorophenoxy)ethoxy]ethyl]imidazole;oxalic acid
Overview
Description
1-[2-[2-(2-Bromo-4-chlorophenoxy)ethoxy]ethyl]imidazole;oxalic acid is a complex organic compound that features both imidazole and phenoxy groups
Scientific Research Applications
1-[2-[2-(2-Bromo-4-chlorophenoxy)ethoxy]ethyl]imidazole;oxalic acid has several scientific research applications:
Pharmaceuticals: It can be used as a precursor for the synthesis of various drugs, particularly those targeting imidazole receptors.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a tool to study the function of imidazole-containing enzymes and receptors.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(2-Bromo-4-chlorophenoxy)ethoxy]ethyl]imidazole typically involves multiple steps:
Formation of the phenoxy intermediate: This step involves the reaction of 2-bromo-4-chlorophenol with ethylene oxide to form 2-(2-bromo-4-chlorophenoxy)ethanol.
Etherification: The intermediate is then reacted with 2-chloroethyl imidazole under basic conditions to form the desired imidazole derivative.
Oxalic Acid Addition: Finally, the imidazole derivative is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(2-Bromo-4-chlorophenoxy)ethoxy]ethyl]imidazole undergoes several types of chemical reactions:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The phenoxy and imidazole groups can undergo oxidation and reduction reactions, respectively.
Hydrolysis: The ether linkages can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine or chlorine atoms.
Oxidation: Products include oxidized forms of the phenoxy and imidazole groups.
Reduction: Products include reduced forms of the phenoxy and imidazole groups.
Mechanism of Action
The mechanism of action of 1-[2-[2-(2-Bromo-4-chlorophenoxy)ethoxy]ethyl]imidazole involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to imidazole receptors and enzymes, modulating their activity.
Pathways Involved: The binding of the compound to its targets can activate or inhibit various biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-4-chlorophenoxy)ethanol
- 2-Chloroethyl imidazole
- 1-[2-(2-Bromo-4-chlorophenoxy)ethyl]imidazole
Uniqueness
1-[2-[2-(2-Bromo-4-chlorophenoxy)ethoxy]ethyl]imidazole;oxalic acid is unique due to its combination of phenoxy and imidazole groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl]imidazole;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrClN2O2.C2H2O4/c14-12-9-11(15)1-2-13(12)19-8-7-18-6-5-17-4-3-16-10-17;3-1(4)2(5)6/h1-4,9-10H,5-8H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXWTIIVFPFUNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OCCOCCN2C=CN=C2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(2-Bromo-4-chlorophenoxy)propyl]pyrrolidine;oxalic acid](/img/structure/B4003305.png)
![2-({4-[4-(benzyloxy)phenoxy]butyl}amino)ethanol ethanedioate (salt)](/img/structure/B4003313.png)
![N-[2-(2-tert-butyl-6-methylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid](/img/structure/B4003317.png)

![1-[4-(2,5-dichlorophenoxy)butyl]piperazine oxalate](/img/structure/B4003328.png)
![1-[3-(2-allyl-4-methylphenoxy)propyl]-1H-imidazole oxalate](/img/structure/B4003340.png)
![1-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]-4-methylpiperazine;oxalic acid](/img/structure/B4003348.png)
![1-[2-(4-Chlorophenoxy)ethyl]-4-(2-methoxyphenyl)piperazine;oxalic acid](/img/structure/B4003355.png)
![N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B4003357.png)
![1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]pyrrolidine;oxalic acid](/img/structure/B4003387.png)
![N-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B4003392.png)
![1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]-4-methylpiperazine;oxalic acid](/img/structure/B4003396.png)
![1-Methyl-4-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]piperazine;oxalic acid](/img/structure/B4003404.png)
